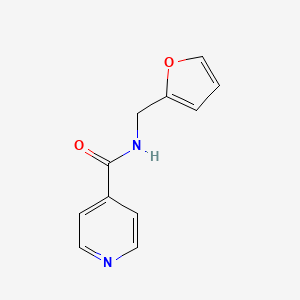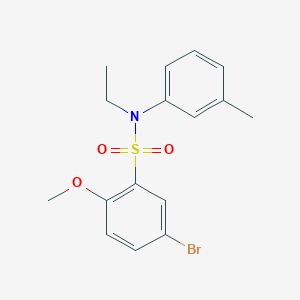
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide (BEME) is a sulfonamide compound that has been widely used in scientific research applications. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a transmembrane protein that is overexpressed in various types of cancer cells.
Mécanisme D'action
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide inhibits the activity of CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of tumor microenvironments, which can inhibit the growth and proliferation of cancer cells. 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, which may be beneficial in treating other diseases such as rheumatoid arthritis. 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has a high affinity for CAIX, which allows it to selectively target cancer cells while sparing normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its high potency and selectivity for CAIX. This allows for more precise targeting of cancer cells and can lead to fewer side effects compared to other cancer therapies. However, 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has limitations in its solubility and stability, which can affect its efficacy in vivo. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide in humans.
Orientations Futures
For 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide research include investigating its potential as a diagnostic tool for cancer imaging, optimizing its pharmacokinetics and pharmacodynamics for clinical use, and exploring its potential as a therapy for other diseases such as rheumatoid arthritis. Additionally, more research is needed to understand the role of CAIX in cancer progression and to identify other potential targets for cancer therapy.
Méthodes De Synthèse
The synthesis of 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 3-methylbenzenesulfonyl chloride with N-ethyl-2-methoxyaniline in the presence of a base such as triethylamine. The resulting product is then brominated using N-bromosuccinimide to yield 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide. The overall yield of this synthesis method is around 50%, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CAIX, which is involved in regulating the pH balance of tumor microenvironments. 5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has also been investigated for its potential as a diagnostic tool for cancer imaging, as CAIX is overexpressed in many types of cancer cells.
Propriétés
IUPAC Name |
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-18(14-7-5-6-12(2)10-14)22(19,20)16-11-13(17)8-9-15(16)21-3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQWEJMBCLJKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-ethyl-2-methoxy-N-(3-methylphenyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

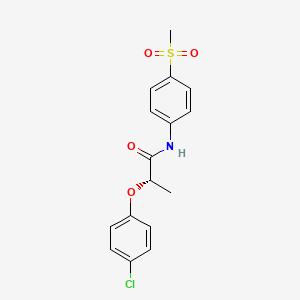
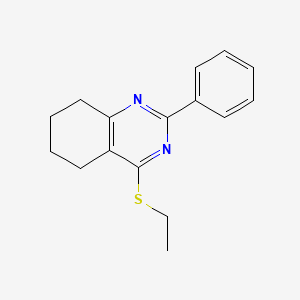
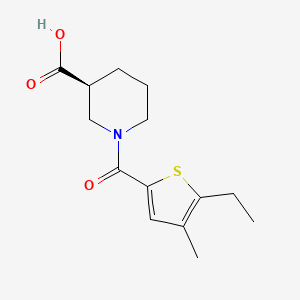
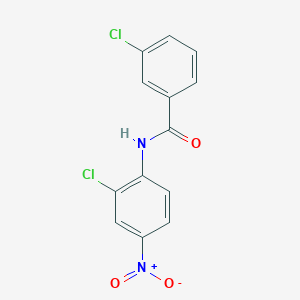
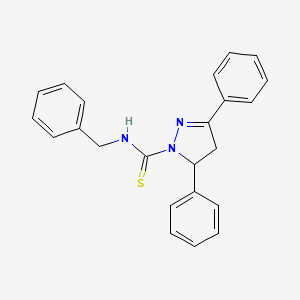
![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)

![4-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile](/img/structure/B7546850.png)
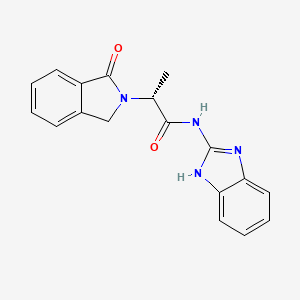
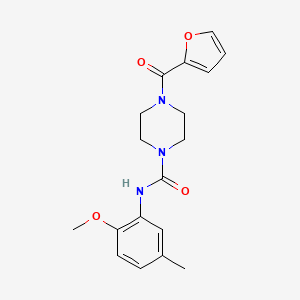
![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)


